Phenyl-phosphonothioic acid propyl ester
Description
Contextualization of Phosphonothioate Esters in Contemporary Chemical Research
Phosphonothioate esters and related sulfur-containing organophosphorus compounds hold a significant position in modern chemical research. Their utility spans multiple disciplines, from medicinal chemistry and agrochemicals to materials science and synthetic organic chemistry. researchgate.net The phosphorus-sulfur bond is a key structural feature in a number of pesticides. researchgate.net In medicinal chemistry, molecules containing this bond have been investigated for a variety of potential therapeutic applications. researchgate.net
A prominent area of research is the incorporation of phosphorothioate (B77711) and phosphonothioate linkages into oligonucleotides. This modification enhances their stability against degradation by nuclease enzymes, a critical property for their use as therapeutic agents. researchgate.netmdpi.com Furthermore, the unique reactivity of phosphonothioates makes them valuable synthetic intermediates for the preparation of other complex molecules. researchgate.net Research also explores their application in materials chemistry, for example, as RAFT (Reversible Addition-Fragmentation Chain Transfer) reagents in controlled polymerisation processes and as components of lubricants. researchgate.net The diverse applications of these compounds ensure their continued relevance in contemporary research.
Historical Development of Phosphonothioic Acid Derivatives in Organic Synthesis
The journey of organophosphorus chemistry began with the synthesis of the first compounds in the 19th century, but it was the 20th century that saw a rapid expansion of the field, largely driven by the discovery of their biological activities. The development of highly toxic organophosphate nerve agents and insecticides spurred extensive research into the synthesis and reactivity of phosphorus compounds. wikipedia.orgwikipedia.org
The discovery of the first naturally occurring compound with a C-P bond, 2-aminoethylphosphonic acid (ciliatine), in 1959 marked a pivotal moment, opening a new chapter in the biology of phosphorus and stimulating interest in phosphonates. researchgate.nethawaii.edu This discovery highlighted that nature had long utilized the stable C-P bond. Synthetic chemists subsequently developed numerous methods to create this robust linkage. Foundational reactions in organophosphorus chemistry, such as the Michaelis–Arbuzov reaction, provided pathways to form P-C bonds, which are central to phosphonates. wikipedia.org
The synthesis of phosphonothioic acids and their esters evolved from these fundamental principles. A common and straightforward method to introduce the thiophosphoryl group involves the sulfurization of a precursor phosphorus(III) compound or a P(V)-H compound. researchgate.netmdpi.com Early methods often employed elemental sulfur, and this approach continues to be refined, for instance, through the use of microwave assistance to improve reaction times and yields. researchgate.net Over the decades, the synthetic toolkit has expanded, allowing for the preparation of a vast library of phosphonothioic acid derivatives with tailored structures and properties for various applications.
Structural Significance of the Phenyl-phosphonothioic Acid Propyl Ester Moiety
| Structural Component | Description | Significance |
| Phosphonothioate Core | Features a pentavalent phosphorus atom with a P-C bond, a P=S double bond (thiophosphoryl), and a P-O single bond. | The P-C bond is exceptionally stable against chemical, thermal, and photochemical degradation. researchgate.netnih.gov The thiophosphoryl group (P=S) has different bond lengths, polarity, and steric bulk compared to the more common phosphoryl (P=O) group, influencing the molecule's reactivity and interactions. |
| Phenyl Group | An aromatic ring directly bonded to the phosphorus atom. | The phenyl group's electronic properties (via inductive and resonance effects) directly modulate the reactivity of the phosphorus center. It also contributes significantly to the steric bulk around the phosphorus atom, affecting how the molecule interacts with other reagents or biological targets. |
| Propyl Ester Group | An O-propyl group attached to the phosphorus atom. | This ester group influences the molecule's solubility, lipophilicity, and susceptibility to hydrolysis. The nature of the ester can be modified to tune these properties for specific applications. |
The combination of the hydrolytically stable P-C bond with the reactive centers at the P=S and P-O-R linkages provides a molecule with both a robust scaffold and functional groups amenable to further chemical transformation.
Overview of Research Trajectories for Phosphonothioate Compounds
Current and future research on phosphonothioate compounds is progressing along several key trajectories, driven by their unique structural features and versatile applications.
Advanced Synthetic Methodologies: A primary focus remains on the development of novel, efficient, and stereospecific synthetic routes. Given that the phosphorus atom in many phosphonothioates is a stereocenter, controlling the stereochemistry is crucial, particularly for biological applications. Research aims to create P-chiral phosphonothioates with high selectivity. researchgate.net
Bioactive Compound Discovery: The structural similarity of phosphonates and their thio-analogs to phosphate (B84403) esters and carboxylic acids makes them effective mimetics that can interact with enzyme active sites. hawaii.edu A significant research trajectory involves designing and synthesizing new phosphonothioates as potential agrochemicals (e.g., herbicides) or therapeutic agents. researchgate.netmdpi.com
Nucleic Acid Therapeutics: The synthesis of modified oligonucleotides containing phosphonothioate internucleotide linkages is a major area of research. mdpi.com These modifications confer resistance to enzymatic degradation, which is essential for antisense therapies and other nucleic acid-based drugs. Future work will likely focus on optimizing the synthesis of these complex biomolecules and exploring novel backbone modifications. researchgate.netmdpi.com
Materials Science and Catalysis: The application of phosphonothioates and related compounds in materials science is an expanding field. Research into their use as ligands for metal complexes, additives for lubricants, and reagents for controlled polymerization continues to uncover new functionalities and applications. researchgate.net
Structure
3D Structure
Properties
CAS No. |
53121-59-8 |
|---|---|
Molecular Formula |
C9H13O2PS |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
hydroxy-phenyl-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13O2PS/c1-2-8-11-12(10,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,10,13) |
InChI Key |
LLEYANVBVMPFPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=S)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for Phenyl Phosphonothioic Acid Propyl Ester and Analogous Phosphonothioate Esters
Classical and Contemporary Synthesis Routes for Organophosphorus Thioesters
The formation of the phosphonothioate framework relies on key reactions that establish the phosphorus-carbon (P-C) and phosphorus-sulfur (P-S) bonds. Classical methods have been refined and new, more efficient procedures have been developed to improve yields, reaction conditions, and substrate scope.
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus synthesis for creating a P-C bond. researchgate.net The reaction typically involves the treatment of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), with an alkyl halide. organic-chemistry.org This process proceeds via a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the displaced halide ion to form the pentavalent phosphonate (B1237965). wikipedia.orgjk-sci.com This versatile reaction is widely used for preparing various phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.orgeurekaselect.com For the synthesis of phenylphosphonothioates, a precursor such as a diaryl or dialkyl phenylphosphonite could react with propyl halide. Modifications to the classical high-temperature conditions include the use of Lewis acid catalysts, which can facilitate the reaction at room temperature. organic-chemistry.org
The Michaelis-Becker reaction provides an alternative route to the P-C bond. researchgate.net This method involves the reaction of a sodium salt of a dialkyl phosphite with an alkyl halide. lookchem.com The initial step is the deprotonation of a dialkyl phosphite or a related P(V)-H compound, followed by nucleophilic substitution on the halide. Microwave irradiation has been shown to accelerate the Michaelis-Becker reaction, leading to better yields and significantly shorter reaction times compared to conventional heating. researchgate.net
| Reaction | Reactants | Key Feature |
| Michaelis-Arbuzov | Trivalent phosphorus ester + Alkyl halide | Forms P-C bond via phosphonium intermediate. wikipedia.org |
| Michaelis-Becker | Deprotonated P(V)-H compound + Alkyl halide | Alternative P-C bond formation, often base-catalyzed. researchgate.net |
Direct alkylation of the sulfur atom is a common and effective method for synthesizing S-alkyl phosphonothioate esters. researchgate.netresearchgate.net This strategy leverages the high nucleophilicity of the sulfur atom in a phosphorothioate (B77711) precursor. researchgate.netresearchgate.net The reaction typically involves generating a P(V)-thiolate anion by treating a phosphorothioic acid or a related compound with a base, which is then readily alkylated by an electrophile like an alkyl halide or alkyl tosylate. researchgate.netsci-hub.se This approach is foundational in organophosphorus chemistry for creating the P-S-C linkage. researchgate.net Recent advancements have focused on developing robust, metal-free methods that avoid toxic P-Cl precursors and malodorous thiols. ucc.ieresearchgate.net For instance, the "caesium effect" has been applied in conjunction with a stable sulfur source to prepare a diverse range of S-alkyl phosphonothioates in high yields. ucc.ieresearchgate.net
Acylation involves the addition of an acyl group (R-C=O) to a substrate. wikipedia.org In the context of phosphonothioates, this can be achieved through the reaction of a phosphorothioic acid with an acylating agent, such as an acyl halide or anhydride. wikipedia.org Oxidative acylation using thioacids in an aqueous solution provides a mild and efficient method for activating carboxylic acids, which could be adapted for the synthesis of acyl phosphonothioates. nih.gov
One-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple reaction steps without isolating intermediates. organic-chemistry.org Several one-pot procedures have been developed for phosphonothioate esters. One such approach involves the reaction of an alcohol with phosphorus trichloride, followed by subsequent reactions with other nucleophiles like phenols or anilines in the presence of a base to form a tricoordinated phosphite intermediate. tandfonline.com This intermediate is then oxidized in the same pot using elemental sulfur to yield the desired phosphorothioate. tandfonline.com Another strategy involves a multicomponent reaction of aryl boronic acids, elemental sulfur, and H-phosphonates or related P(O)H compounds to construct S-aryl phosphorothioates directly. acs.org These methods provide an attractive and scalable approach for creating valuable organophosphorus compounds from simple starting materials. acs.orgnih.gov
Stereoselective Synthesis of P-Chiral Phosphonothioate Esters
The phosphorus atom in phenyl-phosphonothioic acid propyl ester is a stereocenter, and the synthesis of enantiomerically pure P-chiral compounds is crucial, as different enantiomers can exhibit distinct biological activities. Stereoselective synthesis aims to control the three-dimensional arrangement of substituents around the phosphorus atom.
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. wikipedia.org A chiral auxiliary is a stereogenic unit that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org In P-chiral synthesis, an auxiliary, often derived from a readily available natural product like an amino alcohol, is attached to the phosphorus center. researchgate.net This creates a diastereomeric intermediate, allowing for stereoselective transformations before the auxiliary is cleaved to yield the enantiomerically enriched product. researchgate.net Oxazaphospholidines and BINOL-based auxiliaries have proven effective in the synthesis of various P-chirogenic compounds. researchgate.net For example, the reaction of phosphonates bearing a binaphthyloxy group with Grignard reagents can proceed with a high degree of chirality transfer from the axial chirality of the binaphthyl group to the central chirality of the phosphorus product. nih.gov
Asymmetric catalysis offers another powerful route to enantiomerically enriched phosphonothioates. nih.gov This approach utilizes a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. mdpi.com Both metal complexes with chiral ligands and organocatalysts have been successfully employed. nih.govmdpi.com For instance, chiral phosphonates can be reacted with phosphorus pentasulfide (P4S10) to give the corresponding thiono analogues with a high degree of retention of configuration at the phosphorus center. rsc.org Thionation of enantiomerically pure phosphinates can also be carried out to form P-chirogenic phosphinothioates. nih.gov
| Approach | Description | Example |
| Chiral Auxiliary | A temporary chiral group directs stereoselective reactions. wikipedia.org | Use of BINOL or oxazaphospholidine derivatives. researchgate.net |
| Catalyst-Control | A chiral catalyst creates an asymmetric environment. mdpi.com | Thionation of chiral phosphonates with P4S10. rsc.org |
Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. For P-chiral phosphonothioates, which are acidic, classical resolution can be achieved by forming diastereomeric salts with a chiral base. mdpi.com A focused library of 1-adamantyl arylthiophosphonates was successfully resolved using (S)-1-phenylethylamine as the resolving agent. mdpi.com The resulting diastereomeric salts exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. mdpi.comnih.gov After separation, the chiral resolving agent is removed, yielding the enantiomerically pure phosphonothioic acids. mdpi.com Subsequent desulfurization of these optically active thiophosphonates can provide the corresponding H-phosphinates with little to no loss of enantiomeric purity. mdpi.comrsc.org This route is effective but can be tedious as it involves additional steps compared to direct asymmetric synthesis. rsc.org
Novel Synthetic Strategies for this compound Derivatives
Electrocatalytic and Photochemical Synthesis Pathways
Electrochemical and photochemical methods represent cutting-edge approaches for the synthesis of phosphonothioate esters, offering mild reaction conditions and unique reactivity.
Electrocatalytic Synthesis:
Electrosynthesis has emerged as a powerful tool for the formation of P-S bonds, a key step in the synthesis of phosphonothioates. An electrochemical approach for the synthesis of organothiophosphates from phosphonates and thiols has been reported, which proceeds without the need for external oxidants, transition metals, or bases at room temperature. nih.gov This method demonstrates good substrate scope and functional group tolerance, suggesting its potential applicability for the synthesis of this compound. nih.gov The process typically involves the anodic oxidation of a thiol to a thiyl radical, which then reacts with a phosphonate to form the desired P-S bond.
A plausible mechanism for the electrochemical phosphorylation of thiophenes involves the formation of a phosphorylated arene radical, with the release of hydrogen gas at the cathode. frontiersin.org While this example focuses on thiophene (B33073) derivatives, the underlying principles of electrochemically-induced C-H/P-H dehydrogenative cross-coupling could be adapted for the synthesis of arylphosphonothioates. frontiersin.org
| Parameter | Condition |
| Cell Type | Undivided Cell |
| Anode | Carbon |
| Cathode | Platinum |
| Current | Constant Current |
| Mediator | Redox Mediator (e.g., Mn(II)/(III)) |
| Solvent | Acetonitrile (B52724) |
| Temperature | Room Temperature |
| Byproduct | Hydrogen Gas |
Table 1: General Conditions for Electrocatalytic Synthesis of Organophosphorus Compounds.
Photochemical Synthesis:
Visible-light photoredox catalysis has opened new avenues for the formation of C-S bonds, and these principles are being extended to the synthesis of organophosphorus compounds. beilstein-journals.orgresearchgate.net Photocatalytic methods can generate radical intermediates under mild conditions, making them suitable for the synthesis of complex molecules. researchgate.net While direct photochemical synthesis of this compound is not extensively documented, the photocatalytic formation of C-S bonds using thiols and various coupling partners provides a strong foundation for future research in this area. beilstein-journals.org The general mechanism involves the excitation of a photocatalyst by visible light, followed by a single-electron transfer (SET) process to generate a reactive thiyl radical from a thiol precursor. This radical can then engage in bond-forming reactions.
Metal-Free and Green Chemistry Approaches in Phosphonothioate Synthesis
The development of metal-free and green synthetic methods is a primary focus in modern chemistry, aiming to reduce environmental impact and improve safety.
Metal-Free Synthesis:
A significant advancement in this area is the metal- and solvent-free synthesis of phosphinothioates, phosphonothioates, and phosphorothioates. mdpi.comnih.gov This method involves the direct reaction of disulfides with dialkylphosphites at elevated temperatures (e.g., 50 °C) for a short duration, often resulting in nearly quantitative yields. mdpi.com This approach avoids the use of toxic and moisture-sensitive reagents like R₂P(O)Cl. nih.gov The by-product, a mercaptan, can be efficiently removed by a simple wash with a saturated sodium carbonate solution. mdpi.comnih.gov
| Reactant 1 | Reactant 2 | Conditions | Yield |
| Diphenyl disulfide | Diethyl phosphite | 50 °C, 10 min, solvent-free | High |
| Dibenzyl disulfide | Dipropyl phosphite | Room temp, 3h, solvent-free | Good |
Table 2: Examples of Metal-Free Phosphonothioate Synthesis.
Another metal-free approach utilizes diaryliodonium salts for the S-arylation of phosphorothioate diesters. nih.gov This method is notable for its simplicity and proceeds with full retention of stereochemistry at the phosphorus center, which is crucial for the synthesis of chiral phosphonothioates. nih.gov
Green Chemistry Approaches:
Green chemistry principles are being increasingly applied to the synthesis of organophosphorus compounds. The use of continuous flow synthesis offers a safer, more efficient, and scalable alternative to traditional batch processes. purdue.eduresearchgate.netnih.govtue.nlresearchgate.net Continuous flow reactors provide enhanced heat and mass transfer, allowing for better control over reaction parameters and often leading to higher yields and purity. purdue.edu This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. The kilogram-scale production of certain phosphites has been successfully demonstrated using continuous flow, highlighting its industrial potential. researchgate.net
Scale-Up Considerations and Process Optimization in Phosphonothioate Ester Synthesis
The transition from laboratory-scale synthesis to industrial production requires careful consideration of scale-up and process optimization. For phosphonothioate esters, key factors include reaction kinetics, heat and mass transfer, and purification methods.
Continuous flow synthesis is a highly promising strategy for the scale-up of phosphonothioate production. purdue.edu It allows for precise control over reaction conditions, which is critical for maintaining product quality and ensuring safety. purdue.edu The development of a scalable process for the synthesis of a potent pharmaceutical, largazole, highlights the importance of optimizing each step for larger scale production, a principle that is directly applicable to the synthesis of this compound. nih.gov
Process Analytical Technology (PAT) plays a crucial role in process optimization by providing real-time monitoring of critical process parameters. rsc.org Techniques such as Raman and infrared spectroscopy can be used to track the progress of a reaction, ensuring consistency and identifying any deviations from the optimal conditions. rsc.org The application of PAT can lead to improved process understanding, enhanced control, and ultimately, a more robust and efficient manufacturing process.
Reaction Mechanisms and Reactivity of Phenyl Phosphonothioic Acid Propyl Ester
Nucleophilic Substitution at the Phosphorus Center in Thioester Systems
Nucleophilic substitution reactions at the phosphorus center of phosphonothioate esters can proceed through several mechanistic pathways. frontiersin.org The specific mechanism is influenced by factors such as the nature of the substrate, the nucleophile, the leaving group, and the solvent. frontiersin.orgnih.gov The primary mechanisms include a stepwise associative pathway ([AN + DN]) involving a pentacoordinate intermediate, a one-step concerted SN2-like mechanism ([ANDN]), and a stepwise dissociative pathway ([DN + AN]) that proceeds through a metaphosphate-like intermediate. frontiersin.org For triesters like phenyl-phosphonothioic acid propyl ester, associative or concerted pathways are common. frontiersin.org
The presence of two potential leaving groups attached to the phosphorus atom (alkoxy/aryloxy and alkylthio) means that nucleophilic attack can result in either P-O or P-S bond cleavage. The preferred cleavage pathway is a subject of detailed mechanistic study.
Enzymatic hydrolysis of phosphonothioates like O-ethyl O-(4-nitrophenyl) phenylphosphonothioate (EPN) has been shown to occur with inversion of configuration at the phosphorus center. acs.org This stereochemical outcome is indicative of an "in-line displacement" consistent with an SN2(P) mechanism, where a nucleophile attacks the phosphorus atom from the backside relative to the leaving group. acs.org
In non-enzymatic reactions, the choice between P-O and P-S scission can be influenced by the reaction conditions. For instance, iodine has been found to selectively bind to the sulfur atom of a phosphorothioate (B77711), which in turn triggers the cleavage of the P-O bond through a process resembling phosphotriester hydrolysis. pnas.org The formation of an S-iodo intermediate activates the phosphorus center towards nucleophilic attack, promoting P-O bond breaking while suppressing the undesired P-S cleavage. pnas.org The hydrolysis of some phosphorothioate monoesters in water proceeds entirely via P-O bond cleavage. frontiersin.org
The nature of the leaving group significantly impacts the rate and transition state (TS) structure of nucleophilic substitution reactions at the phosphorus center. nih.gov The reactivity is often correlated with the pKa of the conjugate acid of the leaving group; a better leaving group typically corresponds to a lower pKa. nih.gov
Kinetic studies on the reactions of aryl dimethylphosphinothioates with oxygen nucleophiles demonstrate that changes in leaving group basicity alter the transition state structure. nih.gov Brønsted-type correlations (log k vs. pKa of the leaving group) yield linear plots, and the slope (βlg) provides insight into the extent of bond cleavage in the transition state. A more negative βlg value indicates more extensive P-LG bond fission in the TS. nih.gov For example, in the reaction of aryl dimethylphosphinates, increasing the basicity of the leaving group leads to a transition state with diminished bond separation between the phosphorus and the leaving group. nih.gov
Leaving group kinetic isotope effect (KIE) studies have also been employed to probe the transition state. For the hydrolysis of p-nitrophenyl phosphorothioate, KIEs show that the extent of leaving group bond rupture in the transition state is similar to its phosphate (B84403) analog, even though the two compounds react via different mechanisms (dissociative for the phosphorothioate dianion vs. concerted for the phosphate). frontiersin.org This highlights the complexity of interpreting reactivity differences between phosphate and phosphorothioate systems. frontiersin.orgnih.gov
Hydrolysis and Solvolysis Pathways of Phosphonothioate Esters
The hydrolysis of phosphonothioate esters is a critical degradation pathway. These reactions can be uncatalyzed or promoted by various catalysts. The substitution of a non-bridging oxygen atom in a phosphate ester with sulfur to form a phosphorothioate ester alters the hydrolysis rates. frontiersin.orgnih.gov This change in reactivity is termed the "thio effect," expressed as the kinetic ratio kO/kS. frontiersin.org For monoesters, sulfur substitution often accelerates hydrolysis (an inverse thio effect), while for diesters and triesters, the reaction is typically slower compared to their phosphate counterparts. nih.gov
The hydrolysis of phosphonothioate esters can be significantly accelerated by catalysts.
Metal Ions: A variety of metal ions have been shown to be effective catalysts for the degradation of phosphorothioate esters. nih.gov Highly efficient catalytic systems have been developed using La(III), Pd(II), Cu(II), and Zn(II). nih.gov Metallomicelles containing Cu(II) have been demonstrated to cleave phosphonothioates with complete inversion of stereochemistry, suggesting a mechanism similar to enzymatic hydrolysis where the metal ion activates a water molecule for nucleophilic attack. acs.org The metal ion can act as a Lewis acid, coordinating to the sulfur or oxygen atom to polarize the P=S or P-O bond, making the phosphorus center more electrophilic. Alternatively, it can provide a metal-coordinated hydroxide (B78521) ion, which is a potent nucleophile. dtic.mil Oxide surfaces (e.g., Al₂O₃, TiO₂) can also catalyze the hydrolysis of certain phosphorothioate esters. fao.org
Organocatalysts: P-stereogenic phosphonothioic acids have been explored for their potential in organocatalysis. researchgate.net General base catalysis has also been observed in some systems, where a catalyst like imidazole (B134444) facilitates the removal of a proton from the attacking nucleophile (e.g., water) in the transition state. dtic.mil
Detailed kinetic and thermodynamic studies have elucidated the factors governing the hydrolysis of phosphonothioate esters. A consistent trend observed is a greater enthalpy of activation (ΔH‡) for the hydrolysis of a phosphorothioate ester compared to its analogous phosphate ester. nih.gov
Activation parameters for the hydrolysis of phosphate and phosphorothioate esters. Data sourced from references frontiersin.orgnih.gov.
Oxidation and Reduction Reactions of the P=S Bond
The thiophosphoryl (P=S) bond in this compound is susceptible to both oxidation and reduction.
Oxidation: The sulfur atom in the P=S bond is readily oxidized, analogous to other biological thiols. nih.gov Oxidizing agents can convert the thiophosphoryl group to a phosphoryl (P=O) group. nih.govnoaa.gov For instance, reaction with oxidants like hydrogen peroxide (H₂O₂) or hypochlorous acid (HOCl) leads to the formation of desulfurated products. nih.gov This oxidative desulfurization is a key reaction of phosphorothioates. nih.gov Partial oxidation can result in the release of toxic phosphorus oxides. noaa.gov The reaction proceeds via nucleophilic attack of the sulfur on the oxidant. nih.gov
Reduction: In the presence of strong reducing agents, such as metal hydrides, organothiophosphates can be reduced. noaa.gov This process can lead to the formation of highly toxic and flammable phosphine (B1218219) gas. noaa.gov
Radical Reactions and Their Mechanistic Implications in Phosphonothioate Transformations
The involvement of radical species in the transformation of phosphonothioates, including this compound, opens up alternative reaction pathways to the more commonly studied nucleophilic substitution reactions. These radical-mediated processes are typically initiated by thermal or photochemical means and involve phosphorus-centered radicals. The generation of a phosphonothioyl radical can occur through the homolytic cleavage of a bond to the phosphorus atom, often facilitated by a radical initiator such as azobisisobutyronitrile (AIBN) or by photolysis. researchgate.netlibretexts.org
Once formed, the P-centered radical can participate in a variety of reactions, most notably addition to unsaturated systems like alkenes and alkynes. researchgate.net The mechanism of these radical additions generally proceeds via a chain reaction. In the initiation step, a radical initiator generates a reactive radical species which then abstracts an atom or group from the phosphonothioate, leading to the formation of the key phosphonothioyl radical. This phosphorus-centered radical then adds to the double or triple bond of a substrate, creating a new carbon-centered radical. This new radical can then propagate the chain by reacting with another molecule of the phosphonothioate precursor to regenerate the phosphonothioyl radical and form the final product. Termination of the radical chain can occur through various radical-radical recombination or disproportionation reactions.
The stereochemical outcome of these radical additions can be influenced by the structure of the reactants and the reaction conditions. researchgate.net Mechanistic studies using techniques such as Electron Spin Resonance (ESR) spectroscopy can provide direct evidence for the presence of radical intermediates and help elucidate their structure and reactivity. nih.govresearchgate.netscience.gov For instance, the use of spin trapping agents allows for the detection of short-lived radical species, confirming their role in the reaction mechanism. researchgate.net While direct studies on this compound are limited, the behavior of analogous phosphonothioates provides a framework for understanding its potential radical chemistry.
Table 1: Plausible Radical Reactions Involving Phosphonothioates and Their Mechanistic Steps
| Reaction Type | Initiator | Key Intermediate | Mechanistic Steps | Typical Products |
| Hydrophosphonothioylation of Alkenes | AIBN / Heat | Phosphonothioyl radical | 1. Initiation: Formation of initiator radical and subsequent generation of phosphonothioyl radical. 2. Propagation: Addition of the P-centered radical to the alkene, followed by hydrogen atom transfer from a suitable donor. 3. Termination: Combination of radical species. | Alkylphosphonothioates |
| Photolytic Cleavage | UV light | Phosphonothioyl radical | 1. Initiation: Homolytic cleavage of a P-S or P-O bond upon absorption of a photon. 2. Secondary Reactions: The resulting radicals can undergo recombination, addition to other molecules, or fragmentation. | Variety of products depending on the specific bond cleaved and subsequent reactions. |
| Dehalogenation | Tributyltin hydride / AIBN | Carbon-centered radical | 1. Initiation: Formation of tributyltin radical. 2. Propagation: Abstraction of a halogen by the tin radical to form a carbon-centered radical, which then reacts with the phosphonothioate. | Reduced organic halides and phosphonothioate derivatives. |
Effect of Solvent and Reaction Environment on Reactivity and Mechanism
In nucleophilic substitution reactions at the phosphorus center, a change in solvent can lead to a shift in the reaction mechanism. nih.gov For instance, in polar protic solvents like water or alcohols, solvolysis reactions are common. These solvents can act as both the solvent and the nucleophile. libretexts.org The high polarity and hydrogen-bonding capability of protic solvents can stabilize charged intermediates and transition states, potentially favoring a more dissociative (S_N1-like) mechanism. This involves the slow formation of a metathiophosphate intermediate, which then rapidly reacts with the solvent. nih.gov
Conversely, in polar aprotic solvents such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO), which lack acidic protons, the solvation of anions is less effective. nih.gov This can lead to enhanced nucleophilicity of anionic reagents. Reactions in these solvents often favor a bimolecular, associative (S_N2-like) mechanism, where the nucleophile attacks the phosphorus center in a concerted fashion with the departure of the leaving group. nih.govresearchgate.net The rate of reaction in such cases is highly dependent on the nucleophilicity of the attacking species.
The dielectric constant of the solvent is a key factor influencing the rates of reactions that involve a change in charge distribution between the reactants and the transition state. wikipedia.orglibretexts.org An increase in solvent polarity generally accelerates reactions where the transition state is more polar than the reactants. researchgate.net The choice of solvent can also impact product selectivity in reactions where multiple pathways are possible.
Table 2: Influence of Solvent Properties on the Solvolysis of Related Organophosphorus Esters
| Solvent | Dielectric Constant (at 25°C) | Solvent Type | General Effect on Reaction Rate (Compared to non-polar solvents) | Mechanistic Implications |
| Water | 78.5 | Polar Protic | Significant acceleration of solvolysis. nih.gov | Can promote both S_N1-like (dissociative) and S_N2-like (associative) pathways depending on the substrate and nucleophile. nih.gov |
| Ethanol | 24.6 | Polar Protic | Moderate acceleration. | Favors solvolysis, with potential for both associative and dissociative character. |
| tert-Butyl Alcohol | 11.6 | Polar Protic | Slower for monoanions, but faster for dianions compared to water, suggesting mechanistic shifts. nih.gov | A change from an associative to a more dissociative mechanism is suggested by changes in activation entropy. nih.gov |
| Acetonitrile | 37.5 | Polar Aprotic | Can lead to very large rate enhancements, especially for reactions with charged nucleophiles. nih.gov | Generally favors S_N2-like (associative) mechanisms due to poor solvation of anions, enhancing nucleophilicity. nih.gov |
| Dimethyl Sulfoxide (DMSO) | 47.0 | Polar Aprotic | Dramatic rate accelerations observed in aqueous DMSO mixtures. nih.gov | Stabilizes transition states more effectively than ground states, leading to reduced activation enthalpy. nih.gov |
Stereochemical Aspects of Phenyl Phosphonothioic Acid Propyl Ester and P Chiral Phosphonothioates
Elucidation of Absolute Configuration at the Phosphorus Stereocenter
Determining the precise three-dimensional arrangement of substituents at the phosphorus stereocenter is fundamental to understanding the properties and behavior of P-chiral phosphonothioates. Several analytical techniques are employed to elucidate the absolute configuration, designated as either RP or SP.
One of the most definitive methods for assigning absolute configuration is single-crystal X-ray diffraction (XRD) analysis. This technique provides the precise spatial coordinates of each atom in a crystalline sample, allowing for unambiguous determination of the stereochemistry. For instance, the absolute configuration of (S)-1-adamantyl phenylphosphonothioic acid was successfully assigned using single-crystal XRD. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy offers several approaches for determining absolute configuration, often by converting the enantiomers into diastereomers with a chiral derivatizing agent. wiley-vch.deresearchgate.net The resulting diastereomers exhibit distinct NMR signals. A classic example is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric esters whose ¹H or ¹⁹F NMR spectra can be analyzed to deduce the absolute configuration of the original alcohol. wiley-vch.de Similarly, chiral solvating agents, such as quinine (B1679958) or cinchonine, can be used to induce chemical shift differences between enantiomers in ³¹P NMR spectra. wiley-vch.de Advanced NMR methods may also involve comparing experimental data with quantum chemical predictions. nih.gov
Chiroptical methods , which measure the differential interaction of chiral molecules with polarized light, are also powerful tools. Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are two such techniques. nih.gov A chiroptical approach for determining the absolute stereochemistry of P-stereogenic centers involves the use of a zinc-metallo host (Zn-MAPOL). The strong coordination of the phosphorus oxide to the zinc center induces a preferred axial chirality in the host, resulting in a strong exciton-coupled circular dichroism (ECCD) signal. nsf.gov A mnemonic has been developed to correlate the sign of the ECCD signal with the absolute configuration of the guest molecule. nsf.gov
Enzymatic methods can also be employed to distinguish between P-chiral diastereomers. For example, the enzymatic cleavage of P-chiral 5' mRNA cap analogues containing a phosphorothioate (B77711) moiety by the human Decapping Scavenger (DcpS) enzyme allowed for the assignment of the absolute configuration at the phosphorus atom by analyzing the degradation products. nih.gov
| Method | Principle | Application Example |
| Single-Crystal X-ray Diffraction | Provides precise 3D atomic coordinates of a crystalline molecule. | Assignment of absolute configuration for (S)-1-adamantyl phenylphosphonothioic acid. researchgate.net |
| NMR with Chiral Derivatizing Agents | Converts enantiomers into diastereomers with distinct NMR spectra. | Use of Mosher's acid to create diastereomeric esters for analysis. wiley-vch.de |
| NMR with Chiral Solvating Agents | Induces temporary diastereomeric interactions, causing separate NMR signals for enantiomers. | Use of cinchona alkaloids to determine enantiomeric composition of hydroxyphosphonates. wiley-vch.de |
| Chiroptical Methods (ECCD) | Measures the induced chirality in a host molecule upon binding of the chiral guest. | Use of a Zn-MAPOL host to determine the absolute configuration of P-stereogenic centers. nsf.gov |
| Enzymatic Cleavage | Utilizes the stereospecificity of enzymes to differentiate between stereoisomers. | DcpS enzyme used to distinguish diastereoisomers of mRNA cap analogues. nih.gov |
Diastereoselective and Enantioselective Transformations Involving P-Stereogenic Phosphonothioates
The synthesis of enantiomerically pure P-stereogenic phosphonothioates is a significant challenge and an area of active research. Methodologies often rely on diastereoselective or enantioselective transformations.
A common strategy involves the use of chiral auxiliaries , which are enantiomerically pure compounds that are temporarily incorporated into the molecule to control the stereochemical outcome of a reaction. Menthyl groups, for instance, have been used as chiral auxiliaries in the synthesis of P-chiral phosphonothioates. researchgate.net More recently, camphor-based chiral diols (CAMDOLs) have been developed as powerful chiral auxiliaries, enabling the synthesis of various P-stereogenic compounds with high stereocontrol. nih.gov
Another approach utilizes chiral templates . For example, binaphthyl phosphonothioates can serve as a chiral template where the axial chirality of the binaphthyl group is transferred to the central chirality of the phosphorus atom during alcoholysis. researchgate.netnih.gov This process can yield mono-alcohol adducts with moderate to excellent diastereoselectivities. nih.gov Subsequent alcoholysis can then lead to the desired P-stereogenic phosphonothioates with high enantiomeric excess. nih.gov
Catalytic asymmetric synthesis represents a highly efficient method for preparing P-chiral compounds. This can involve transition metal catalysis or organocatalysis. Molybdenum-catalyzed asymmetric ring-closing metathesis (ARCM) has been successfully applied to the synthesis of P-stereogenic phosphinates and phosphine (B1218219) oxides, which are precursors to phosphonothioates. researchgate.net Furthermore, chiral nucleophilic catalysis has been used to synthesize enantioenriched phosphorus centers through the coupling of racemic H-phosphinate species with alcohols. nih.gov
| Transformation Type | Method | Key Features |
| Diastereoselective | Use of Chiral Auxiliaries | A chiral group (e.g., menthyl, CAMDOL) is attached to the phosphorus precursor to direct the stereochemistry of subsequent reactions. researchgate.netnih.gov |
| Diastereoselective | Use of Chiral Templates | The inherent chirality of a template (e.g., binaphthyl) is transferred to the phosphorus center during the reaction. researchgate.netnih.gov |
| Enantioselective | Catalytic Asymmetric Synthesis | A chiral catalyst (e.g., transition metal complex, organocatalyst) is used to favor the formation of one enantiomer over the other. researchgate.netnih.gov |
Influence of P-Stereochemistry on Reaction Outcomes and Catalytic Activity
The absolute configuration at the phosphorus center can significantly influence the outcome of chemical reactions and the efficacy of P-chiral compounds as catalysts. The stereochemistry of the phosphorus atom can dictate the stereochemical course of a reaction. nih.gov
In the field of organocatalysis , P-stereogenic Brønsted acids have demonstrated the crucial role of phosphorus stereochemistry. For example, in the hydrogen transfer hydrogenation of 2-phenylquinoline (B181262) with Hantzsch esters, the enantioselectivity of the reaction was found to be critically dependent on the stereochemistry of the P-chiral thiophosphonic acid catalyst. nih.gov
The stereospecificity of reactions involving P-chiral centers is also a key consideration. For instance, the desulfurization of optically active arylthiophosphonates to the corresponding H-phosphinates has been shown to proceed with retention of configuration at the phosphorus atom. researchgate.net Similarly, reactions involving the alkylation of the sulfur atom in phosphorothioates can proceed with retention of the stereochemical configuration at the phosphorus center. researchgate.net This predictable stereochemical outcome is vital for the synthesis of complex chiral molecules.
Computational studies have also shed light on the influence of the P-stereogenic center, showing that it can induce more favorable π-π stacking interactions in certain molecules, thereby influencing their conformation and reactivity. nih.gov
Configurational Stability and Racemization Pathways of Phenyl-phosphonothioic Acid Propyl Ester Analogues
The utility of P-chiral phosphonothioates in applications such as asymmetric catalysis or as chiral building blocks depends on their configurational stability . This refers to the ability of the stereocenter to resist racemization, which is the conversion of an enantiomerically pure sample into a 1:1 mixture of both enantiomers. wikipedia.org Thiophosphoryl compounds, such as this compound, generally exhibit a stability similar to their phosphoryl (P=O) analogues. researchgate.net
Racemization can occur when one pure form of an enantiomer is converted into an equal proportion of both enantiomers, resulting in an optically inactive racemate. wikipedia.org This process typically requires the stereocenter to pass through an achiral intermediate or transition state. For chiral compounds, racemization can be facilitated by heat or chemical reagents. wikipedia.orgyoutube.com
Potential racemization pathways for P-chiral phosphonothioates could involve mechanisms that temporarily break the tetrahedral geometry of the phosphorus center. One common mechanism for racemization involves the deprotonation of an adjacent carbon atom to form a planar, achiral enolate intermediate, followed by non-stereospecific reprotonation. wikipedia.org While this is less direct for a phosphorus stereocenter, analogous processes could be envisioned under certain conditions.
Another potential pathway for racemization in related organophosphorus compounds involves substitution reactions that proceed through achiral intermediates. For example, substitution reactions at the phosphorus center that occur via a trigonal bipyramidal intermediate could potentially lead to racemization if pseudorotation occurs faster than the departure of the leaving group. However, many nucleophilic substitution reactions at pentavalent phosphorus centers are known to proceed with either inversion or retention of configuration, suggesting a high degree of stereochemical control and inherent configurational stability under typical reaction conditions. The stability of the P-stereocenter in phosphonothioates is generally considered robust, allowing for their isolation and use as enantiomerically pure compounds. nih.gov
Advanced Analytical Characterization Techniques for Phenyl Phosphonothioic Acid Propyl Ester
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for providing detailed information about the molecular structure and functional groups present in Phenyl-phosphonothioic acid propyl ester.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.
¹H NMR: This technique provides information about the number and types of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the propyl ester group. The integration of these signals corresponds to the number of protons, and the splitting patterns (e.g., triplet, sextet, triplet for the propyl chain) reveal adjacent proton-proton couplings.
¹³C NMR: This method identifies the different carbon environments within the molecule. Signals corresponding to the carbons in the phenyl ring and the propyl chain would be observed at characteristic chemical shifts.
³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is a crucial tool. It provides a single signal whose chemical shift is highly sensitive to the electronic environment and bonding of the phosphorus atom, confirming the phosphonothioate core.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Assignment |
|---|---|---|---|
| ¹H | 7.4 - 8.0 | Multiplet | Aromatic protons (Phenyl group) |
| ¹H | ~4.1 | Triplet of doublets | -O-CH₂- (Propyl group) |
| ¹H | ~1.7 | Sextet | -CH₂- (Propyl group) |
| ¹H | ~1.0 | Triplet | -CH₃ (Propyl group) |
| ¹³C | 128 - 135 | Doublet (due to P-C coupling) | Aromatic carbons (Phenyl group) |
| ¹³C | ~68 | Singlet | -O-CH₂- (Propyl group) |
| ¹³C | ~23 | Singlet | -CH₂- (Propyl group) |
| ¹³C | ~10 | Singlet | -CH₃ (Propyl group) |
Note: The predicted values are based on general principles of NMR spectroscopy and data from structurally similar compounds.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic transitions within the molecule.
IR Spectroscopy: This technique measures the vibrations of bonds within a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of specific functional groups. For instance, strong absorptions are expected for the P=S (thiophosphoryl) bond, P-O-C (phosphorus-ester) linkages, and C-H bonds of the aromatic and aliphatic parts of the molecule. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique for each compound. docbrown.info
UV-Visible Spectroscopy: This method probes the electronic transitions within a molecule. The primary chromophore in this compound is the phenyl group. This aromatic system will absorb UV light, typically in the range of 200-300 nm. While less specific for detailed structural elucidation than NMR or IR, UV-Vis spectroscopy is highly useful for quantitative analysis in conjunction with chromatographic techniques like HPLC. pensoft.net
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3050 - 3100 | C-H stretch | Aromatic (Phenyl) |
| 2850 - 2960 | C-H stretch | Aliphatic (Propyl) |
| 1450 - 1600 | C=C stretch | Aromatic (Phenyl) |
| 950 - 1050 | P-O-C stretch | Phosphonate (B1237965) ester |
Note: These are typical ranges and the exact positions can vary.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
GC-MS and LC-MS: When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS becomes a highly selective and sensitive tool (GC-MS, LC-MS). These hyphenated techniques are essential for identifying and quantifying the compound in complex mixtures. The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. nist.govmassbank.eu
Fragmentation Pattern: The molecule will break apart in a predictable manner upon ionization. Characteristic fragments would include the loss of the propyl group, the phenyl group, and other cleavages around the central phosphorus atom. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the ions, allowing for the calculation of the elemental formula of the parent molecule and its fragments, which greatly enhances the confidence in identification.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Description |
|---|---|---|
| 216 | [C₉H₁₃O₂PS]⁺ | Molecular Ion (M⁺) |
| 173 | [C₆H₆O₂PS]⁺ | Loss of propyl group (-C₃H₇) |
| 139 | [C₉H₁₂PS]⁺ | Loss of ethoxy group (-OC₂H₅) |
| 110 | [C₆H₅PS]⁺ | Phenylthiophosphinoyl cation |
Note: The exact fragmentation pattern depends on the ionization technique and energy used.
Chromatographic Separation and Purity Assessment
Chromatographic methods are fundamental for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for assessing its purity.
Both GC and HPLC are workhorse techniques in analytical chemistry for separation and quantification.
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC separates components based on their boiling points and interactions with a stationary phase. This compound, being a moderately polar ester, can be analyzed using a capillary column with a nonpolar or mid-polar stationary phase (e.g., polymethylsiloxane with 5% phenyl groups). nih.gov Temperature programming is typically used to ensure efficient separation and good peak shape.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed. pensoft.net This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netpensoft.net The separation can be run under isocratic (constant mobile phase composition) or gradient (changing composition) conditions. pensoft.net Detection is often achieved using a UV detector set to a wavelength where the phenyl group absorbs. pensoft.netpensoft.net
Table 4: Typical Chromatographic Conditions for Analysis
| Technique | Column Type | Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|
| GC | Capillary column (e.g., DB-5, 30m x 0.25mm) | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| HPLC | Reversed-Phase C18 (e.g., 150mm x 4.6mm, 5µm) | Acetonitrile/Water or Methanol/Water mixture | UV-Vis Detector (e.g., at 254 nm) or Mass Spectrometry (MS) |
Effective sample preparation is critical for accurate and reliable analysis, especially when the target compound is in a complex matrix (e.g., environmental or biological samples).
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and pre-concentration. mdpi.comwebsiteonline.cn It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). For a moderately polar compound like this compound, a reversed-phase sorbent such as C18 or a polymeric sorbent can be used. nih.govnih.gov Interfering substances are washed away, and the analyte of interest is then eluted with a small volume of an appropriate organic solvent. mdpi.com This process removes matrix interferences and concentrates the analyte, thereby improving the sensitivity and selectivity of the subsequent chromatographic analysis. nih.gov
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE is a highly efficient method for extracting analytes from solid and semi-solid samples. nih.gov It uses conventional solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. mdpi.comresearchgate.net The choice of solvent, temperature, pressure, and extraction time are key parameters that need to be optimized for the quantitative recovery of this compound from a given sample matrix. researchgate.net
X-ray Diffraction Analysis for Solid-State Structure
A thorough search of scientific literature revealed no specific studies focused on the X-ray diffraction analysis of this compound. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available for this specific compound.
While X-ray diffraction is a powerful technique for elucidating the three-dimensional atomic arrangement of molecules in the solid state, it appears that this compound has not yet been subjected to this type of structural analysis, or the results have not been published in publicly accessible literature. Such an analysis would provide valuable insights into its molecular conformation, intermolecular interactions, and packing in the crystalline lattice. The absence of this data precludes a detailed discussion of its solid-state structure.
Computational and Theoretical Investigations of Phenyl Phosphonothioic Acid Propyl Ester Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of phosphonothioate esters. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. researchgate.net For Phenyl-phosphonothioic acid propyl ester, such calculations can map the electron density, identify regions susceptible to nucleophilic or electrophilic attack, and quantify molecular properties that govern its behavior.
Key parameters derived from these calculations are used to build structure-activity relationships. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution and hyperconjugative interactions within the molecule. nih.gov
Detailed Research Findings:
Electron Distribution: Calculations reveal a significant polarization of charge. The phosphorus atom carries a partial positive charge, making it an electrophilic center, while the sulfur and oxygen atoms are electron-rich with partial negative charges.
Reactivity Indices: The HOMO is typically localized on the sulfur and phenyl ring moieties, suggesting these are potential sites for electrophilic attack. Conversely, the LUMO is centered on the phosphorus atom, confirming its susceptibility to nucleophilic attack, which is the key step in thiophosphoryl transfer reactions.
Dipole Moment: Theoretical calculations provide a value for the molecular dipole moment, which influences the molecule's solubility and its interaction with polar solvents and other polar molecules. researchgate.net
Below is a table of representative data that would be obtained from a DFT calculation on this compound.
| Calculated Property | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. |
| Net Atomic Charge on P | +0.75 e | Confirms the electrophilic nature of the phosphorus center. |
| Net Atomic Charge on S | -0.45 e | Indicates a nucleophilic site. |
| Dipole Moment | 3.5 D | Influences intermolecular interactions and solubility. |
Molecular Dynamics Simulations of Phosphonothioate Ester Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For systems involving this compound, MD simulations provide insights into its conformational dynamics and its interactions with solvent molecules or biological targets like enzymes. These simulations rely on a force field, which is a set of parameters that defines the potential energy of the system, to calculate the forces between atoms and predict their subsequent motion. nih.govresearchgate.net
MD simulations can model the self-assembly of esters in an aqueous environment and evaluate the stability of the resulting structures. core.ac.uk The simulations can track how the molecule changes its shape (conformation) and how it binds to other molecules, providing a dynamic picture that is not available from static quantum chemical calculations. This is particularly relevant for understanding how phosphonothioate esters interact with active sites of enzymes or other biological macromolecules. nih.govresearchgate.net
Detailed Research Findings:
Solvation Effects: Simulations in aqueous solution show the formation of a structured hydration shell around the molecule. Water molecules tend to form hydrogen bonds with the ester oxygen, while the phenyl and propyl groups are surrounded by a less ordered arrangement of water, reflecting their hydrophobic nature.
Conformational Preferences: The molecule is not rigid and can adopt various conformations due to rotation around its single bonds. MD simulations can identify the most stable (lowest energy) conformations and the energy barriers between them. The orientation of the phenyl and propyl groups relative to the P=S bond is a key conformational feature.
Binding Interactions: When simulating the interaction of this compound with a model enzyme active site, MD can reveal the specific amino acid residues involved in binding. These interactions can include hydrogen bonds, van der Waals forces, and hydrophobic interactions, stabilizing the molecule within the binding pocket.
The table below summarizes typical inputs and outputs for an MD simulation of this system.
| Simulation Parameter/Output | Description | Purpose |
| Input: Force Field | e.g., AMBER, CHARMM | A set of equations and associated constants to calculate the potential energy of the system. nih.gov |
| Input: Solvent Model | e.g., TIP3P Water | An explicit representation of solvent molecules to simulate realistic solution conditions. |
| Input: Simulation Time | 100 ns - 1 µs | The duration of the simulation, which must be long enough to observe the processes of interest. nih.gov |
| Output: Trajectory | A file containing the positions and velocities of all atoms at each time step. | Provides a dynamic movie of molecular motion. |
| Output: RMSD | Root-Mean-Square Deviation | Measures the average change in atomic positions, indicating conformational stability. |
| Output: Interaction Energy | The energy of interaction between the ester and other molecules (e.g., solvent, protein). | Quantifies the strength of binding and intermolecular forces. |
Mechanistic Modeling of Phosphoryl and Thiophosphoryl Transfer Reactions
Thiophosphoryl transfer reactions, which are central to the action of many organophosphorus compounds, can proceed through different mechanistic pathways. sapub.org Computational modeling is a critical tool for distinguishing between these possibilities, which include a concerted (SN2-type) mechanism, a stepwise associative mechanism involving a pentacoordinate intermediate, or a stepwise dissociative mechanism via a short-lived metathiophosphate intermediate. nih.govnih.govunm.edu
By mapping the potential energy surface of the reaction, computational chemists can identify the structures of transition states and any intermediates. sapub.orgnih.gov The calculated activation energies (the energy difference between reactants and the transition state) allow for the prediction of reaction rates and help determine the most likely reaction pathway. These models can investigate how the nature of the nucleophile, the leaving group, and the solvent influences the reaction mechanism. squarespace.com
Detailed Research Findings:
Concerted vs. Stepwise Mechanisms: For many phosphonothioates, calculations suggest that the mechanism can shift between concerted and stepwise depending on the reactants and conditions. sapub.org Reactions with strong nucleophiles and good leaving groups often favor a concerted SN2-type pathway.
Transition State Geometry: In a concerted mechanism, the transition state features a trigonal bipyramidal geometry around the phosphorus atom, with the incoming nucleophile and the outgoing leaving group in apical positions.
Intermediate Stability: In a stepwise associative mechanism, a stable or quasi-stable pentacoordinate phosphorane intermediate is formed. nih.gov The stability of this intermediate is a key factor determining whether the mechanism is stepwise or concerted.
Dissociative Pathway: A dissociative pathway, involving the formation of a highly reactive metathiophosphate species, is generally considered less common for thiophosphoryl esters compared to their phosphoryl counterparts but can be relevant under specific conditions. acs.org
This table compares the key features of the primary mechanistic pathways for thiophosphoryl transfer.
| Mechanistic Pathway | Key Feature | Intermediate | Transition State(s) |
| Concerted (ANDN) | Simultaneous bond formation and breaking. stanford.edu | None | One, with a pentacoordinate phosphorus center. |
| Stepwise Associative (AN+DN) | Bond formation occurs before bond breaking. nih.gov | Pentacoordinate phosphorane. sapub.org | Two, flanking the intermediate. |
| Stepwise Dissociative (DN+AN) | Bond breaking occurs before bond formation. nih.gov | Metathiophosphate (P(O)(S)(Ph)⁻). | Two, flanking the intermediate. |
Prediction of Stereochemical Outcomes via Computational Approaches
This compound possesses a chiral center at the phosphorus atom, meaning it can exist as two non-superimposable mirror images (enantiomers), designated RP and SP. The stereochemical outcome of reactions involving this chiral center is of great importance in fields like drug design and agrochemistry. mdpi.comresearchgate.net
Computational approaches are highly effective in predicting and explaining the stereoselectivity of reactions. rsc.org By calculating the energies of the diastereomeric transition states that lead to different stereoisomeric products, it is possible to predict which product will be formed preferentially. According to transition state theory, the pathway with the lower activation energy will be faster and thus yield the major product. These models typically account for steric and electronic effects within the transition state structures to determine their relative energies. dntb.gov.ua
Detailed Research Findings:
Transition State Energy Analysis: For a reaction involving a nucleophilic attack on the phosphorus center, two primary transition states can be modeled, one leading to the RP product and the other to the SP product. Computational methods can calculate the free energy of activation (ΔG‡) for both pathways.
Steric Hindrance: The models often show that steric hindrance between the substituents on the phosphorus atom (phenyl, propyl ester group), the nucleophile, and any associated catalyst plays a crucial role in differentiating the energies of the transition states. The sterically less crowded transition state is typically lower in energy. scholaris.ca
Correlation with Enantiomeric Excess: The predicted difference in activation energies (ΔΔG‡) between the two competing pathways can be directly related to the predicted enantiomeric or diastereomeric excess (ee or de) of the reaction products. A larger energy difference implies higher stereoselectivity.
The following table illustrates the relationship between the calculated energy difference in competing transition states and the predicted product ratio.
| ΔΔG‡ (kcal/mol) (ETS1 - ETS2) | Predicted Product Ratio (Product 2 : Product 1) | Predicted Stereomeric Excess (ee/de) |
| 0.0 | 50 : 50 | 0% |
| 0.5 | 70 : 30 | 40% |
| 1.0 | 84 : 16 | 68% |
| 1.5 | 93 : 7 | 86% |
| 2.0 | 97 : 3 | 94% |
| 3.0 | 99.5 : 0.5 | 99% |
Applications of Phenyl Phosphonothioic Acid Propyl Ester in Specialized Research Fields
Utility as Synthetic Intermediates in Fine Chemical Synthesis
The class of compounds to which phenyl-phosphonothioic acid propyl ester belongs, phosphonothioates, are valuable as intermediates in the synthesis of more complex molecules. researchgate.netresearchgate.net Their utility stems from the reactivity of the phosphorus-sulfur bond and the ability to modify the organic groups attached to the phosphorus atom.
Methods for the preparation of phosphonothioates and related compounds are well-documented, highlighting their role as foundational building blocks. researchgate.net The phosphorus-sulfur bond is crucial in the design of various organophosphorus compounds, which are significant in the development of agrochemicals and have been investigated for medicinal chemistry applications. researchgate.net Synthetic methodologies often focus on the strategic construction of P-S and S-C bonds to create a diverse range of molecular architectures. researchgate.net A robust methodology for synthesizing phosphonothioates, including those with S-alkyl side-chains, has been developed that avoids the use of malodorous thiols and toxic P-Cl precursors, demonstrating the ongoing refinement of synthetic routes to access these important intermediates. researchgate.net
H-phosphonothioate diesters are recognized as versatile intermediates for creating various P-modified oligonucleotides containing sulfur, such as phosphorothioates and arylphosphonothioates. acs.org The development of protocols for synthesizing oligonucleotides with phosphonothioate internucleotide linkages underscores their importance in biochemistry and the development of oligonucleotide-based therapeutics. mdpi.com
Table 1: Synthetic Methodologies for Phosphonothioate-Related Compounds
| Methodology | Precursors | Key Features | Application |
|---|---|---|---|
| Sulfuration-Alkylation | P(V)-H compounds, elemental sulfur, alkyl halides | Microwave-assisted, efficient formation of P-S bond followed by alkylation. researchgate.net | Synthesis of a range of phosphorothioates. researchgate.net |
| Caesium Effect with Disulfide | Organophosphorus substrates, 3,3'-dithiobis(propionitrile) | Avoids malodorous thiols; high yields for diverse targets. researchgate.net | Preparation of phosphorothioates, phosphinothioates, and phosphonothioates. researchgate.net |
| H-Phosphonate Chemistry | Nucleoside H-phosphonates, sulfur-transfer reagents | Solid-phase synthesis for creating specific linkages in oligonucleotides. mdpi.com | Synthesis of modified oligonucleotides for biological research. mdpi.com |
| Chemoselective Condensation | Nucleoside 3′-H-phosphonothioate monoesters, alcohols | Enables synthesis of doubly P-modified oligonucleotides not accessible by other standard methods. acs.org | Creation of chimeric oligonucleotides with diverse P-modifications. acs.org |
Research in Agrochemical Development (Mechanistic Studies and Candidate Synthesis)
Organophosphorus compounds containing phosphorus-sulfur bonds are a cornerstone of the agrochemical industry. researchgate.net Research in this area focuses on both the design of new, effective pesticides and understanding their mechanisms of action on a molecular level.
The structural framework of this compound serves as a template for creating new potential agrochemicals. By systematically altering the ester groups (e.g., substituting the propyl group with other alkyl or aryl groups) and modifying the phenyl ring, researchers can generate extensive libraries of candidate compounds. These novel structures are then screened for desired biological activity against agricultural pests, including insects, fungi, and weeds.
The synthesis of these compounds is a key area of focus, with an emphasis on developing efficient and scalable methods. researchgate.netmdpi.com The goal is to produce a variety of phosphonothioates and related substances for biological evaluation, aiming to identify molecules with high efficacy and improved environmental profiles. researchgate.net
A significant body of research is dedicated to elucidating how phosphonothioate compounds exert their effects on target organisms. Many organophosphorus pesticides, including those structurally related to this compound, function by inhibiting critical enzymes in the nervous systems of insects.
The primary target for many of these compounds is the enzyme acetylcholinesterase (AChE). Inhibition of AChE disrupts the normal transmission of nerve impulses, leading to paralysis and death in susceptible insects. noaa.gov Compounds such as Methyl-, O-ethyl O-(4-(methylthio)phenyl) ester phosphonothioic acid and Methyl-,O-(4-nitrophenyl) O-phenyl ester phosphonothioic acid are known cholinesterase inhibitors. noaa.govnoaa.gov The phosphorus atom in these molecules attacks a serine residue in the active site of the enzyme, forming a stable, covalent bond that effectively deactivates it. Understanding this mechanism at a molecular level is crucial for designing more selective and potent pesticides while minimizing off-target effects.
Table 2: Interaction of Phosphonothioates with Biological Targets
| Compound Class | Primary Biological Target | Mechanism of Action | Result in Pest |
|---|
| Organophosphorus Pesticides | Acetylcholinesterase (AChE) | Covalent binding to the enzyme's active site, leading to irreversible inhibition. noaa.govnoaa.gov | Disruption of nerve signal transmission, paralysis, death. noaa.gov |
Exploration in Materials Science
The unique chemical properties of phosphonothioates also make them attractive candidates for applications in materials science. Their incorporation into polymers or use as surface modifiers can impart valuable new functionalities to existing materials. researchgate.net
Phosphonothioates and related phosphonate (B1237965) esters can be integrated into polymer chains to enhance their intrinsic properties. A key application in this area is the development of flame-retardant materials. eurekalert.org When polymers containing these phosphorus moieties are exposed to high heat, the phosphorus compounds can promote the formation of a stable char layer on the material's surface. This char layer acts as an insulating barrier, slowing down the processes of heat transfer and combustion and reducing the production of flammable gases. eurekalert.org
Post-functionalization strategies, where phosphorus-containing groups are added to existing polymer chains, offer a sustainable and versatile route to transform common polymers into high-value materials with enhanced fire resistance and other desirable properties. eurekalert.org
The phosphonate group is known for its strong affinity for metal oxide surfaces. researchgate.net This property is exploited to functionalize surfaces, altering their chemical and physical characteristics for specific applications. By anchoring molecules containing phosphonate or phosphonothioate groups, the surface of a material can be tailored to improve adhesion, enhance corrosion resistance, or control wetting behavior. researchgate.netethz.ch
This surface modification is central to developing advanced materials where the bulk properties provide structural integrity while the functionalized surface dictates the interaction with the external environment. ethz.ch For example, phosphonate-based coatings can be used to stabilize nanoparticles in dispersions or to create biocompatible surfaces for medical devices. researchgate.netnih.gov The application of thiol-based chemistry, related to the sulfur component of phosphonothioates, is also a well-established method for modifying surfaces, particularly those of noble metals and nanoparticles. db-thueringen.de
Table 3: Applications in Materials Science
| Application Area | Method | Function of Phosphonothioate Moiety | Desired Outcome |
|---|---|---|---|
| Polymer Modification | Incorporation into polymer backbone or as a pendant group. eurekalert.org | Acts as a char-forming agent upon heating. eurekalert.org | Enhanced flame retardancy and thermal stability. eurekalert.org |
| Surface Functionalization | Covalent attachment to metal oxide or other substrates. researchgate.netdb-thueringen.de | Serves as a strong anchor group to bind functional molecules to the surface. researchgate.net | Improved corrosion resistance, adhesion, or biocompatibility. ethz.ch |
Role in Coordination Chemistry and Ligand Design
The fundamental structure of this compound, featuring a phosphorus center bonded to a phenyl group, a propyl ester group, and a thiono (P=S) moiety, makes it a candidate for investigation as a ligand in coordination chemistry. The presence of sulfur and oxygen atoms offers potential coordination sites for metal ions.
Organophosphorus compounds with P=S bonds are known to act as ligands for a variety of transition metals. The coordination can occur through the sulfur atom, which is considered a soft donor and thus preferentially binds to soft metal centers. The design of ligands based on phosphonothioates allows for the tuning of electronic and steric properties of the resulting metal complexes by modifying the organic substituents on the phosphorus atom.
Although specific studies on this compound are not readily found, research on similar O-alkyl phosphonothioic acids and their esters demonstrates their capability to form stable complexes with various metals. These ligands can influence the geometry and reactivity of the metal center, which is a critical aspect of ligand design.
The development of novel catalysts is a significant driver of research in coordination chemistry. Metal complexes bearing phosphorus-based ligands are integral to many catalytic processes. While there is no direct evidence of this compound being used in catalysis, the broader class of phosphonothioate ligands has been explored in this context.
The electronic properties of the phenyl and propyl groups in this compound would influence the electron density on the phosphorus and sulfur atoms, thereby affecting the ligand's interaction with a metal center. This, in turn, can modulate the catalytic activity of the resulting metal complex. For instance, in reactions such as cross-coupling, hydrogenation, or hydroformylation, the nature of the ligand is crucial for the efficiency and selectivity of the catalyst.
Research on related phosphine (B1218219) ligands, such as tri-ortho-tolyl phosphine, has shown that subtle changes in the ligand structure can have a significant impact on the formation and stability of catalytically active metal species, including higher-order clusters. This highlights the potential for new phosphonothioate ligands to offer unique catalytic properties.
The following table provides examples of related organophosphorus ligands and their applications in catalysis, illustrating the potential roles that this compound could fulfill.
| Ligand Type | Metal | Catalytic Application |
| P-stereogenic phosphonothioic acids | Gold(I) | Cyclization of allenols, hydroamination |
| Tri-ortho-tolyl phosphine | Palladium | Heck cross-coupling reactions |
| PNP-ligated complexes | Rare-earth metals | Isoprene polymerization |
This table presents data for structurally related compounds to infer potential applications, due to the absence of specific data for this compound.
Detailed research into the synthesis and coordination chemistry of this compound is required to fully understand its potential as a ligand and its applications in the development of novel catalytic systems. The study of its metal complexes would provide insights into their structural and electronic properties, which are key determinants of their catalytic performance.
Environmental Transformation and Degradation Pathways of Phosphonothioate Esters
Chemical and Photochemical Degradation Mechanisms in Environmental Matrices
The degradation of phenyl-phosphonothioic acid propyl ester in the environment is initiated by abiotic processes, primarily chemical and photochemical reactions. These mechanisms are critical in determining the compound's persistence in various environmental compartments such as water, soil, and the atmosphere.
Hydrolysis and Oxidation Pathways in Aqueous Environments
Hydrolysis is a primary chemical degradation pathway for phosphonothioate esters in aqueous environments. nih.gov This process involves the cleavage of the ester bonds (P-O-C or P-S-C) by reaction with water. The rate of hydrolysis for organophosphorus esters is significantly influenced by the pH of the surrounding medium and the specific chemical structure of the compound, such as the nature of the substituent groups. epa.govreddit.com For this compound, hydrolysis is expected to yield phenylphosphonothioic acid along with propanol (B110389) or propyl mercaptan, depending on which ester linkage is cleaved.
The general mechanism for the hydrolysis of organophosphorus esters can proceed through different pathways, including base-catalyzed, acid-catalyzed, and neutral hydrolysis. epa.gov Alkaline hydrolysis, in particular, often occurs via a bimolecular nucleophilic substitution (SN2-type) reaction where a hydroxide (B78521) ion attacks the electrophilic phosphorus atom. epa.govchemrxiv.org The presence of electron-withdrawing groups, such as the phenyl group, can increase the electrophilicity of the phosphorus center, potentially accelerating the rate of hydrolysis compared to alkyl esters. chemrxiv.org
Table 1: Abiotic Degradation Half-Lives of Selected Organophosphate Esters in Sediment This table illustrates the range of persistence for compounds structurally related to this compound under abiotic conditions, where hydrolysis is a key degradation mechanism.
| Compound | Half-life (t½, days) |
| Tris(2-butoxyethyl) phosphate (B84403) (TBOEP) | 77.0 |
| Tris(2-chloroethyl) phosphate (TCEP) | 68.6 |
| Tris(isobutyl) phosphate (TiBP) | 52.1 |
| Tri-n-butyl phosphate (TnBP) | 49.9 |
| Tris(1-chloro-2-propyl) phosphate (TCIPP) | 23.3 |
Data sourced from a study on OPE degradation in coastal sediments. nih.gov
Oxidation processes can also contribute to the degradation of phosphonothioate esters in aqueous environments, particularly the oxidation of the thiono (P=S) group to the corresponding oxon (P=O) analogue. This transformation can be mediated by various oxidants present in natural waters.
Atmospheric Transformation Mechanisms (e.g., reaction with hydroxyl radicals)
Once volatilized into the atmosphere, phosphonothioate esters are subject to transformation, primarily through reactions with photochemically generated hydroxyl radicals (•OH). inl.gov This indirect photolysis is a major degradation pathway for many organic compounds in the troposphere. The hydroxyl radical is a powerful oxidant that can abstract a hydrogen atom from the alkyl chains or add to the aromatic ring of the molecule, initiating a series of reactions that lead to the compound's degradation.
The rate of atmospheric degradation is dependent on the concentration of hydroxyl radicals and the specific reaction rate constant for the compound . While the atmospheric reaction rate constant for this compound has not been specifically determined, it is expected to be a significant removal process, limiting the long-range atmospheric transport of the compound. The degradation products in the atmosphere would likely be smaller, more oxidized, and more water-soluble compounds.
Biotransformation Pathways in Environmental Systems (excluding toxicological outcomes)
Biological transformation is a critical pathway for the degradation of phosphonothioate esters in the environment, often proceeding more rapidly than abiotic processes. nih.gov Microorganisms in soil, sediment, and water have evolved enzymatic systems capable of breaking down these compounds, often utilizing them as a source of phosphorus or carbon, particularly in nutrient-limited conditions. mdpi.comnih.gov
The primary step in the biotransformation of organophosphorus compounds is typically enzymatic hydrolysis of the ester bonds. oup.com This reaction is catalyzed by a class of enzymes known as organophosphate hydrolases or phosphotriesterases, which have been identified in a wide range of bacteria and fungi. oup.com For this compound, this initial enzymatic attack would cleave the ester linkages, releasing the organic substituents (phenol and propanol/propyl mercaptan) and the phosphonothioate core. These initial breakdown products can then be further metabolized by microbial communities.
The importance of microbial action is highlighted by comparing degradation rates in biotic versus abiotic environments. Studies have shown that the half-lives of various OPEs are significantly shorter under biotic conditions, indicating that microbial communities play a crucial role in enhancing their degradation. nih.gov
Table 2: Comparison of Biotic vs. Abiotic Degradation Half-Lives of Selected Organophosphate Esters in Sediment This table demonstrates the enhanced degradation of organophosphate esters in the presence of microbial communities.
| Compound | Abiotic Half-life (t½, days) | Biotic Half-life (t½, days) |
| Tris(2-butoxyethyl) phosphate (TBOEP) | 77.0 | 46.8 |
| Tris(2-chloroethyl) phosphate (TCEP) | 68.6 | 45.5 |
| Tris(isobutyl) phosphate (TiBP) | 52.1 | 23.8 |
| Tri-n-butyl phosphate (TnBP) | 49.9 | 20.8 |
| Tris(1-chloro-2-propyl) phosphate (TCIPP) | 23.3 | 16.8 |
Data sourced from a study on OPE degradation in coastal sediments. nih.gov
Fate and Transport Research of Organophosphorus Esters in Abiotic Compartments
The environmental fate and transport of this compound are dictated by its physicochemical properties and its susceptibility to the degradation processes described above. As with other organophosphorus esters, its distribution in the environment is a dynamic process involving partitioning between air, water, soil, and sediment.
The transport of these compounds within abiotic compartments is influenced by factors such as water solubility, vapor pressure, and sorption characteristics. Organophosphorus esters with higher water solubility and lower sorption to soil and sediment particles will be more mobile in aquatic systems. Conversely, more hydrophobic compounds will tend to partition into organic matter in soil and sediment, reducing their mobility but potentially increasing their persistence in those compartments.
Emerging Research Frontiers in Phenyl Phosphonothioic Acid Propyl Ester Chemistry
Development of Advanced Catalytic Systems for Phosphonothioate Synthesis and Transformation
The synthesis of the P-S bond in phosphonothioates is a cornerstone of their chemistry. Recent research has focused on developing sophisticated catalytic systems that offer greater efficiency, selectivity, and versatility compared to classical methods, which often rely on stoichiometric and hazardous reagents like phosphorus trichloride. researchgate.netrsc.org
Metal-Catalyzed Cross-Coupling Reactions: Transition-metal catalysis has emerged as a powerful tool for constructing P-S bonds. researchgate.net Cross-dehydrogenative coupling (CDC), which forms a bond between a P-H and an S-H group, is an atom-economical approach that avoids pre-functionalized starting materials. researchgate.net Various metals have been successfully employed to catalyze these transformations.
Palladium (Pd): Palladium catalysts have been shown to effectively couple various thiols with H-phosphonates, H-phosphinates, and secondary phosphine (B1218219) oxides, providing a general route to valuable phosphorothioates, including those with P-chiral centers. organic-chemistry.org
Copper (Cu): Copper(I) iodide has been used to catalyze the aerobic dehydrogenative coupling of thiols with H-phosphonates, affording thiophosphates in good yields. organic-chemistry.org Copper is also effective in catalyzing allylic substitution reactions of phosphorothioate (B77711) esters with Grignard reagents, demonstrating high regioselectivity. acs.org
Iron (Fe): As an earth-abundant and low-toxicity metal, iron is an attractive catalyst for green chemistry applications. researchgate.net Iron-catalyzed aerobic oxidative CDC reactions between thiols and P(O)-H compounds have been developed, offering a mild and practical method for P-S bond formation. researchgate.net
Asymmetric Catalysis: The synthesis of chiral phosphonothioates is of significant interest due to their applications in stereospecific drugs and agrochemicals. mdpi.comresearchgate.net Asymmetric catalysis provides a direct route to enantiomerically enriched phosphonothioates.
Organocatalysis: Chiral organic molecules, such as derivatives of quinine (B1679958) or proline, can catalyze enantioselective reactions like the phospha-Mannich and phospha-Michael reactions, leading to the formation of C-chiral phosphonates. mdpi.com
Biocatalysis: Enzymes are also being explored for their potential in synthesizing chiral organophosphorus compounds. For instance, the phosphotriesterase from Pseudomonas diminuta can selectively hydrolyze one enantiomer of a prochiral phosphothioate ester, yielding a product with very high enantiomeric excess. nih.gov Site-directed mutagenesis of such enzymes allows for the preparation of protein variants that can produce the opposite enantiomer, providing access to both chiral forms from a single prochiral precursor. nih.gov
Catalytic Transformations: Beyond synthesis, catalysts are being developed for the selective transformation and functionalization of the phosphonothioate moiety. For example, molybdenum complexes have been investigated for the catalytic alcoholysis of phosphonothioate esters, a reaction relevant for the degradation of related neurotoxic compounds. researchgate.net These catalysts can achieve preferential cleavage of the P-S bond over the P-O bond, which is crucial for detoxification pathways. researchgate.net
| Catalyst Type | Metal/System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Metal-Catalyzed | Palladium (Pd) | Cross-Dehydrogenative Coupling | General applicability, synthesis of P-chiral compounds | organic-chemistry.org |
| Metal-Catalyzed | Copper (Cu) | Aerobic Dehydrogenative Coupling | Efficient P-S bond formation | organic-chemistry.org |
| Metal-Catalyzed | Iron (Fe) | Aerobic Cross-Dehydrogenative Coupling | Uses earth-abundant metal, environmentally benign | researchgate.net |
| Asymmetric | Organocatalysts (e.g., Quinine derivatives) | Phospha-Mannich/Michael Reactions | Metal-free, high enantioselectivity for C-chiral centers | mdpi.com |
| Asymmetric | Biocatalysts (e.g., Phosphotriesterase) | Enantioselective Hydrolysis | Extremely high enantiomeric excess (>99%) | nih.gov |
| Transformation | Molybdenum (Mo) Complexes | Alcoholysis/Degradation | Selective P-S bond cleavage for detoxification | researchgate.net |
Integration of Machine Learning and AI in Phosphonothioate Research
The complexity of organophosphorus chemistry presents significant challenges in predicting molecular properties and designing new compounds. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools to navigate this complexity, accelerating the discovery and development of novel phosphonothioates. nih.gov
Predictive Modeling: ML algorithms can be trained on existing chemical data to predict a wide range of properties for new, un-synthesized molecules. nih.gov This is particularly valuable for organophosphorus compounds, where properties like biological activity, toxicity, and environmental fate are critical.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): By analyzing large datasets of compounds, ML models can establish robust relationships between a molecule's structure and its activity or properties. researchgate.net This allows for the rapid screening of virtual libraries to identify candidates with desirable characteristics, such as high efficacy and low toxicity. arxiv.orgnih.gov
Spectral Analysis: Unsupervised ML techniques, such as cluster analysis, can analyze complex spectral data (e.g., X-ray absorption spectra) to identify correlations between spectral features and chemical properties like coordination, oxidation state, and ligand identity in organophosphorus compounds. nsf.gov
De Novo Drug and Pesticide Design: Generative AI models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), are being used for de novo design—the creation of entirely new molecular structures from scratch. aragen.comresearchhub.com
Fragment-Based Design: One approach involves using an RNN with an "attention" mechanism to build new molecules from a set of known chemical fragments. arxiv.orgarxiv.org This method can explore a vast chemical space to generate novel phosphonothioate structures with specific desired properties, such as high druglikeness scores or targeted biological action, while aiming for reduced toxicity. arxiv.orgarxiv.org
Multi-Property Optimization: AI platforms can simultaneously optimize multiple parameters, such as potency, selectivity, and pharmacokinetic properties, to design superior drug candidates. researchhub.com This accelerates the hit-to-lead and lead-optimization phases of drug discovery. aragen.comresearchgate.net For instance, AI-driven platforms have successfully identified novel drug candidates that have progressed to clinical trials in remarkably short timeframes. researchhub.comnih.gov
| AI/ML Application | Technique/Model | Objective | Potential Impact | Reference |
|---|---|---|---|---|
| Predictive Modeling | QSAR/QSPR | Predict biological activity, toxicity, and physicochemical properties. | Reduces need for extensive experimental screening; prioritizes promising candidates. | researchgate.net |
| De Novo Design | Recurrent Neural Networks (RNN) | Generate novel molecular structures with desired properties. | Expands accessible chemical space; discovers molecules with unique scaffolds. | arxiv.orgarxiv.org |
| Spectral Analysis | Unsupervised ML (e.g., UMAP) | Classify compounds and identify structure-property relationships from spectral data. | Provides unbiased characterization of chemical information encoded in spectra. | nsf.gov |
| Process Optimization | ML Algorithms | Predict reaction outcomes, optimize synthesis conditions, and predict impurities. | Improves reaction yields and purity; ensures safety and efficacy of chemical processes. | aragen.com |
| Drug Repurposing | AI/ML Algorithms | Identify new therapeutic uses for existing drugs by analyzing biomedical data. | Accelerates the development of treatments for new diseases at a lower cost. | researchgate.net |
Sustainable and Circular Economy Approaches in Phosphonothioate Ester Chemistry
The production of organophosphorus compounds has traditionally relied on energy-intensive processes using finite resources like phosphate (B84403) rock and often involves hazardous intermediates such as phosphorus trichloride. rsc.org In response, there is a significant research effort to align phosphonothioate chemistry with the principles of green chemistry and the circular economy. researchgate.netrsc.org
Green Synthetic Methodologies: The focus is on developing cleaner, safer, and more efficient synthetic routes.
Alternative Reagents and Solvents: Research is moving away from hazardous halogenated phosphorus species. rsc.org This includes developing catalyst-free P-S coupling reactions that use DMSO as both a solvent and an oxidant, or employing visible-light photocatalysis with benign sulfur sources like sodium thiosulfate. researchgate.netchemrxiv.orgchemrxiv.org
Energy Efficiency: The use of alternative energy sources, such as microwave irradiation and electrochemistry, is being explored to reduce the energy consumption associated with traditional synthetic methods. rsc.org
Biocatalysis: As mentioned earlier, enzymes offer a highly selective and environmentally friendly alternative for synthesizing and resolving chiral phosphonothioates under mild aqueous conditions. nih.govmdpi.com
Circular Economy for Phosphorus: Phosphorus is a critical but finite resource, essential for agriculture. ntnu.no A circular economy approach aims to recover and recycle phosphorus from various waste streams, reducing reliance on mined phosphate rock and mitigating environmental pollution from phosphorus runoff. rsc.orgostara.com
Phosphorus Recovery: Technologies are being developed to recover phosphorus from wastewater, manure, and food residues. rsc.org One successful method involves precipitating phosphorus as struvite, which can then be processed into slow-release fertilizers. ostara.com
Upcycling of Pollutants: Innovative research is exploring the possibility of upcycling organophosphorus pollutants, such as certain herbicides, into valuable products like phosphatic fertilizers. chemrxiv.org This not only remediates contaminated sites but also closes the loop on the phosphorus cycle.
The European Commission and other regulatory bodies are actively promoting these strategies through initiatives like the Integrated Nutrient Management Action Plan (INMAP) and plans for a new circular economy act, signaling a major policy shift towards sustainable nutrient management. phosphorusplatform.eu
Exploration of New Chemical Space for Phosphonothioate Derivative Design and Synthesis
The exploration of new chemical space is crucial for discovering phosphonothioate derivatives with novel or improved biological activities for applications in medicine and agriculture. frontiersin.org This involves developing robust synthetic methodologies that allow for the creation of diverse molecular libraries and a deep understanding of structure-activity relationships (SAR).
Novel Synthetic Methodologies: Chemists are continuously developing new reactions to build and functionalize the phosphonothioate core.
Diversification of Scaffolds: Robust methodologies have been developed for the synthesis of various S-alkyl organophosphorus compounds from a single precursor. For example, a telescoped deprotection-realkylation process allows for the creation of multiple target compounds, including complex, drug-like derivatives, from a common intermediate. researchgate.net
Intramolecular Cyclizations: Palladium- or nickel-catalyzed intramolecular Heck reactions are being used to construct novel benzofused phostone and phostam derivatives from appropriately substituted dienylphosphonates, creating complex heterocyclic systems containing the phosphonothioate motif. nih.gov
Multi-component Reactions: The development of one-pot, multi-component reactions, such as the phospha-Mannich reaction, allows for the efficient assembly of complex molecules like α-aminophosphonates from simple starting materials. mdpi.com
Structure-Activity Relationship (SAR) Studies: Understanding how modifications to a molecule's structure affect its biological activity is fundamental to rational design. For cyclic phenylthiophosphonic acid derivatives, studies have shown that subtle changes, such as the nature of the heteroatoms in the ring, can significantly impact their activity as antagonists of GABA receptors in mammals and insects. nih.gov For example, the trans isomer of an S-ester derivative (10t) was found to be most potent in housefly receptors, while the corresponding oxygen-containing ester (5t) was most potent in rat receptors, highlighting species-specific SAR. nih.gov Such detailed SAR studies are essential for designing new derivatives with enhanced potency and selectivity for their intended targets. amanote.com
| Derivative Class | Synthetic Strategy | Key Feature/Application | Reference |
|---|---|---|---|
| S-Alkyl Phosphonothioates | Telescoped Deprotection-Realkylation | Allows for rapid diversification to create libraries of drug-like molecules. | researchgate.net |
| γ-Amino Vinyl Phosphonates | Horner–Wadsworth–Emmons Olefination | Synthesis of peptidyl vinyl phosphonates as potential cysteine protease inhibitors. | nih.gov |
| Benzofused Phostones/Phostams | Intramolecular Heck Cyclization | Creation of novel, complex heterocyclic ring systems. | nih.gov |
| Cyclic Phenylthiophosphonic Acid Derivatives | Multi-step synthesis and separation of isomers | Probes for studying structure-activity relationships at GABA receptors. | nih.gov |
| Unsymmetrically Substituted Tertiary Phosphine Oxides | Sequential Grignard Reaction on Phosphonodithioates | Stepwise introduction of different carbon substituents on the phosphorus atom. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the methodological steps for synthesizing propyl esters of organophosphorus acids, and how can these be adapted for phenyl-phosphonothioic acid propyl ester?
- Answer : Synthesis typically involves esterification of the parent acid with a propyl alcohol derivative. For example, sulfonated propyl esters are prepared via sequential steps like sulfonation, saponification, and esterification . For this compound, analogous routes could involve reacting phenyl-phosphonothioic acid with propyl bromide under basic conditions to form the ester bond. Key parameters include molar ratios (e.g., 0.87:1 for sulfonation in ), temperature (85°C for optimal conversion), and reaction time (3.5 hours). Catalytic agents like acid or base catalysts may enhance efficiency.
Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized for characterizing this compound?
- Answer : GC-MS protocols for propyl esters (e.g., propyl butanoate, gallic acid propyl ester) involve:
- Column selection : Polar columns (e.g., DB-5) for resolving esters .
- Temperature programming : Initial hold at 50°C, ramp to 250°C at 5°C/min .
- Sample preparation : Derivatization may be required for phosphonothioic esters to improve volatility.
- Quantification : Internal standards (e.g., methyl esters) ensure accuracy .
- Retention indices (e.g., KI 899 for propyl butanoate ) and fragmentation patterns (e.g., m/z 130 for propyl esters ) should be cross-referenced.
Q. What safety protocols are critical when handling reactive propyl esters like this compound?
- Answer : Acute toxicity studies on propyl chloroformate (a reactive ester) highlight:
- Ventilation : Use fume hoods to avoid inhalation .
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats .
- Emergency procedures : Neutralize spills with sodium bicarbonate .
- Toxicity data gaps for phosphonothioic esters necessitate conservative risk assessments .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in yields during phosphonothioic ester synthesis?
- Answer : Conflicting yields often arise from competing side reactions (e.g., hydrolysis or oxidation). Methodological adjustments include:
- Solvent selection : Anhydrous solvents (e.g., THF) minimize hydrolysis .
- Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) may enhance esterification efficiency.
- In situ monitoring : FTIR or NMR tracks intermediate formation (e.g., sulfonate intermediates in ).
- Statistical optimization : Design-of-experiment (DoE) models isolate critical variables (e.g., temperature vs. molar ratio) .
Q. What computational approaches predict the steric and electronic effects of the phenyl group in this compound during nucleophilic substitution?
- Answer : Density functional theory (DFT) simulations can model:
- Steric hindrance : The phenyl group’s bulk may slow nucleophilic attack at the phosphorus center.
- Electronic effects : Electron-withdrawing substituents on the phenyl ring increase electrophilicity.
Q. How do analytical discrepancies arise in quantifying phosphonothioic esters via GC-MS, and how can they be mitigated?
- Answer : Discrepancies stem from:
- Matrix effects : Co-eluting compounds in complex mixtures (e.g., petroleum ether extracts in ).
- Derivatization inefficiency : Incomplete silylation of phosphonothioic esters.
- Solutions include:
- Matrix-matched calibration : Spiked samples mimic real matrices .
- Alternative detectors : ICP-MS for phosphorus-specific quantification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
